4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a chromane moiety, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Chromane-2-carbonyl Intermediate: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction, possibly using a diamine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The chromane moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazine: Lacks the carbonyl group on the piperazine ring.
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the combination of its chromane, pyridine, and piperazine moieties, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-21(11-12-22(18)17-7-3-4-10-20-17)19(24)16-9-8-14-5-1-2-6-15(14)25-16/h1-7,10,16H,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQJEWDQWZBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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